6-Aza-bicyclo[3.1.1]hept-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aza-bicyclo[3.1.1]hept-3-ylamine is a bicyclic amine compound with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom integrated into the ring system. It is of significant interest in medicinal chemistry and organic synthesis due to its potential as a bioisostere and its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-bicyclo[3.1.1]hept-3-ylamine can be achieved through various methods. One notable approach involves the photocatalytic Minisci-like reaction, which introduces heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly in the pharmaceutical industry where such compounds are often synthesized on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aza-bicyclo[3.1.1]hept-3-ylamine undergoes various chemical reactions, including:
Substitution Reactions: Common in the modification of the bicyclic structure.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the nitrogen atom or other functional groups within the molecule.
Common Reagents and Conditions
Photocatalytic Conditions: Utilized in the Minisci-like reactions for introducing heterocycles.
Redox-active Esters: Employed in decarboxylative functionalization reactions.
Major Products
The major products formed from these reactions often include heterocycle-functionalized derivatives of this compound, which are of interest in medicinal chemistry for their potential bioisosteric properties .
Wissenschaftliche Forschungsanwendungen
6-Aza-bicyclo[3.1.1]hept-3-ylamine has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity of drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various molecular targets.
Wirkmechanismus
The mechanism of action of 6-Aza-bicyclo[3.1.1]hept-3-ylamine involves its interaction with specific molecular targets, potentially altering biological pathways. The exact molecular targets and pathways are subject to ongoing research, but its unique structure suggests it may interact with enzymes or receptors in a manner similar to other bicyclic amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aza-bicyclo[2.2.1]hept-3-ylamine: Another bicyclic amine with a different ring structure.
Bicyclo[3.1.0]hexanes: Possess a similar bicyclic framework but differ in the positioning of the nitrogen atom.
Uniqueness
6-Aza-bicyclo[3.1.1]hept-3-ylamine is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical properties and potential biological activities. Its ability to serve as a bioisostere makes it particularly valuable in drug design and development .
Eigenschaften
Molekularformel |
C6H12N2 |
---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
6-azabicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C6H12N2/c7-4-1-5-3-6(2-4)8-5/h4-6,8H,1-3,7H2 |
InChI-Schlüssel |
OXDQBQNMGIDLJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2CC1N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.